Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Diltiazem, a benzothiazepine calcium channel blocker, undergoes extensive hepatic first-pass metabolism. While the primary clearance routes involve N-demethylation and deacetylation, regioselective O-demethylation at the 4'-position of the phenyl ring yields the pharmacologically relevant 4'-O-desmethyl diltiazem.
In analytical pharmacokinetics and drug development, capturing and quantifying this phenolic metabolite is challenging due to its polarity and susceptibility to oxidation. To resolve this, scientists utilize a hybrid biological-synthetic pathway to generate 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS 85365-35-1) . By subjecting the Phase I biological metabolite to targeted Phase II-mimicking synthetic O-acetylation, researchers create a stable, lipophilic reference standard critical for LC-MS/MS impurity profiling, structural validation, and prodrug stability assays.
Phase I Biotransformation: Regioselective O-Demethylation
The initial step in this pathway is the enzymatic ether cleavage of diltiazem's 4'-methoxy group. This biotransformation is mediated by the Cytochrome P450 system, specifically CYP2D6 and CYP3A4 .
The Causality of Regioselectivity:
CYP2D6 possesses a highly constrained active site featuring a critical aspartate residue (Asp301). This residue ion-pairs with the basic tertiary amine of diltiazem, anchoring the molecule and precisely positioning the 4'-methoxy group over the catalytic heme iron for hydrogen abstraction and oxygen rebound. In contrast, CYP3A4 has a voluminous, flexible active site. Without strict anchoring, the bulky benzothiazepine core tumbles, predominantly exposing the N-dimethyl group to the heme, which leads to N-demethylation rather than O-demethylation.
Furthermore, while diltiazem and its N-demethylated metabolites are known to cause mechanism-based inactivation (MBI) of CYP3A4 by forming a nitroso-intermediate that binds the heme, the O-desmethyl metabolite lacks this inhibitory capacity .
Quantitative Kinetic Data
The affinity of these enzymes dictates the metabolic flux of diltiazem. The table below summarizes the kinetic parameters driving these pathways .
Enzyme
Primary Substrate
Metabolic Pathway
Apparent
Km
(
μ
M)
Functional Role & Clinical Significance
CYP3A4
Diltiazem
N-demethylation
20 - 50
Major clearance pathway; subject to mechanism-based auto-inhibition.
CYP2D6
Diltiazem
O-demethylation
~200
Minor for parent drug; generates the 4'-O-desmethyl precursor.
CYP2D6
Desacetyl Diltiazem
O-demethylation
~5
High-affinity clearance of the active deacetylated metabolite.
Phase II / Synthetic Derivatization: Phenolic O-Acetylation
Following the generation of the 4'-phenol, the molecule must be acetylated to yield 4'-O-Desmethyl 4'-O-Acetyl Diltiazem.
The Causality of Reagent Selection:
Standard aqueous Schotten-Baumann conditions (aqueous NaOH and acetyl chloride) cannot be used here. Diltiazem already possesses an aliphatic 3-acetoxy ester on the thiazepine ring. Aqueous base would rapidly hydrolyze this existing ester, yielding a deacetylated impurity. Therefore, an anhydrous nucleophilic acyl substitution using acetic anhydride, pyridine, and 4-dimethylaminopyridine (DMAP) is required. DMAP acts as a nucleophilic catalyst, forming a hyper-reactive N-acetylpyridinium intermediate that forces the esterification of the sterically hindered 4'-phenol while preserving the delicate 3-acetoxy group.
Experimental Workflows: A Self-Validating System
The following protocols detail the end-to-end generation of the target compound. Every step is designed as a self-validating system to ensure absolute structural integrity.
Protocol A: In Vitro CYP-Mediated O-Demethylation
Objective: Generate 4'-O-desmethyl diltiazem via hepatic microsomal incubation.
Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Substrate Addition: Spike diltiazem hydrochloride to a final concentration of 50
μ
M.
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (glucose-6-phosphate, NADP+, and G6PDH).
Causality: A regenerating system is used instead of direct NADPH to maintain steady-state electron flow and prevent competitive product inhibition by NADP+.
Quenching & Extraction: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
Validation Check: Run a parallel control lacking the NADPH regenerating system.
System Validation: If the 4'-O-desmethyl peak (m/z 401) appears in the control LC-MS trace, it indicates artifactual chemical degradation rather than true CYP-mediated metabolism. The assay is only valid if the control is negative.
Protocol B: Synthetic O-Acetylation to CAS 85365-35-1
Objective: Convert the isolated 4'-phenol to 4'-O-Desmethyl 4'-O-Acetyl Diltiazem .
Drying: Lyophilize the extracted 4'-O-desmethyl diltiazem to ensure strictly anhydrous conditions.
Reaction Setup: Dissolve the isolate in 500
μ
L of anhydrous pyridine. Add 0.1 equivalents of DMAP and 2.0 equivalents of acetic anhydride.
Incubation: Stir under a nitrogen atmosphere at room temperature for 4 hours.
Partitioning: Quench with saturated aqueous NaHCO₃ and extract three times with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure.
Validation Check: Analyze the final product via LC-MS/MS (Selected Reaction Monitoring).
System Validation: The parent mass must shift precisely from m/z 401
[M+H]+
to m/z 443
[M+H]+
, confirming the addition of one acetyl group (+42 Da). The absence of an m/z 485 peak validates that the tertiary amine was not erroneously derivatized, confirming absolute regioselectivity.
Pathway Visualization
Metabolic and synthetic pathway of Diltiazem to 4'-O-Desmethyl 4'-O-Acetyl Diltiazem.
References
Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
AusPAR: Diltiazem hydrochloride. Therapeutic Goods Administration (TGA), Australian Government. Available at: [Link]
Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics (PubMed PMID: 8243504). Available at:[Link]
Exploratory
Comprehensive Characterization of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem: A Technical Guide for Reference Standard Qualification
Mechanistic Context & Significance Diltiazem is a widely prescribed benzothiazepine calcium channel blocker. During its synthetic lifecycle, formulation, and physiological metabolism, the molecule is susceptible to vario...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context & Significance
Diltiazem is a widely prescribed benzothiazepine calcium channel blocker. During its synthetic lifecycle, formulation, and physiological metabolism, the molecule is susceptible to various structural transformations. One critical related compound is 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS: 85365-35-1)[1].
Mechanistically, the parent diltiazem molecule features a 4-methoxyphenyl group. Under specific degradative or metabolic conditions (such as CYP450-mediated O-demethylation), this ether is cleaved to form a phenol (4'-O-desmethyl diltiazem). Subsequent acetylation of this phenolic hydroxyl yields 4'-O-Desmethyl 4'-O-Acetyl Diltiazem[1].
The rigorous qualification of this specific impurity is not merely a compliance exercise; it is a fundamental requirement for maintaining pharmaceutical consistency. Fully characterized reference standards of this compound are mandatory for analytical method development, forced degradation profiling, and regulatory submissions (e.g., ANDA and DMF filings) to ensure adherence to ICH Q3A/Q3B guidelines[2][3].
Working standard, secondary reference standard, impurity profiling[1]
The Orthogonal Analytical Strategy
As a Senior Application Scientist, I emphasize that reference standard characterization must operate as a self-validating system . Relying on a single analytical technique introduces blind spots. Instead, we employ an orthogonal strategy: structural elucidation (NMR, HRMS) confirms the exact molecular identity, while mass balance techniques (HPLC, GC, KF, TGA) independently quantify the absolute purity[1].
Fig 1: Orthogonal characterization workflow for reference standard qualification.
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
Causality: To definitively prove the identity of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem, we must track the functional group transformations. The parent diltiazem exhibits a distinct methoxy singlet at ~3.80 ppm in ¹H-NMR. In our target impurity, this methoxy peak is completely absent. Instead, a new highly shielded methyl singlet appears at ~2.28 ppm, corresponding to the newly formed 4'-O-acetate group. The original 3-O-acetate group remains intact at ~1.88 ppm. 2D-NMR (HMBC) is utilized to confirm the spatial connectivity of the new acetyl group to the 4'-phenolic oxygen.
Protocol:
Sample Preparation: Dissolve 10 mg of the reference standard in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H-NMR at 400 MHz or higher. Set relaxation delay (D1) to 2.0 seconds to ensure quantitative integration.
2D Experiments: Acquire ¹H-¹³C HSQC (to map direct C-H bonds) and HMBC (to map long-range correlations, specifically verifying the ester carbonyl linkages).
Table 2: Diagnostic ¹H-NMR Chemical Shifts (Expected in CDCl₃)
Proton Environment
Multiplicity
Expected Shift (δ ppm)
Integration
Diagnostic Significance
3-O-Acetyl (-O-CO-CH₃)
Singlet
~1.88
3H
Confirms retention of parent ester
4'-O-Acetyl (-O-CO-CH₃)
Singlet
~2.28
3H
Confirms 4'-acetylation
Dimethylamino (-N(CH₃)₂)
Singlet
~2.30
6H
Confirms intact side chain
Methoxy (-OCH₃)
N/A
Absent
0H
Confirms complete demethylation
Exact Mass Determination via LC-HRMS
Causality: Mass spectrometry provides the definitive molecular weight. Parent diltiazem has an [M+H]⁺ of 415. The transformation involves a loss of a methyl group (-14 Da) and the addition of an acetyl group (+42 Da), resulting in a net mass shift of +28 Da. Therefore, the target impurity must yield an [M+H]⁺ of 443. Because the molecule contains a basic tertiary amine (dimethylamino group), positive Electrospray Ionization (ESI+) is the most highly efficient ionization mode.
Protocol:
Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Inject 2 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Operate in ESI+ mode. Extract the exact mass for C₂₃H₂₇N₂O₅S⁺ (Theoretical [M+H]⁺ = 443.1635).
Validation: The observed mass must fall within a mass error of < 5 ppm compared to the theoretical monoisotopic mass.
Chromatographic Purity Profiling (HPLC-UV)
Causality: The tertiary amine in the diltiazem scaffold has a pKa of approximately 7.7. If analyzed at a neutral pH, the amine will be partially ionized, leading to severe secondary interactions with the silica stationary phase (peak tailing). To enforce a self-validating, highly reproducible method, the mobile phase must be buffered to an acidic pH (~2.5) using Trifluoroacetic acid (TFA) or phosphate buffer to fully protonate the amine, ensuring sharp, symmetrical peaks.
Protocol:
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% TFA in Milli-Q Water (pH ~2.0).
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
Gradient: 10% B to 80% B over 20 minutes to ensure elution of both polar degradants and non-polar synthetic precursors.
Detection: UV at 240 nm (optimal chromophore absorption for the benzothiazepine ring).
Regulatory Qualification: The Mass Balance Paradigm
A true reference standard Certificate of Analysis (CoA) cannot rely on HPLC area percent alone[1]. HPLC only detects chromophoric impurities. To assign an Absolute Potency , we must account for invisible mass contributors: water, residual synthesis solvents, and inorganic salts. This is the essence of a self-validating system.
Fig 2: Self-validating mass balance system for absolute potency calculation.
By strictly adhering to this orthogonal framework, the 4'-O-Desmethyl 4'-O-Acetyl Diltiazem material is elevated from a mere synthetic chemical to a fully qualified, regulatory-compliant reference standard ready for GMP analytical applications.
In Vitro Metabolism of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem: A Technical Guide for Drug Development Professionals
Executive Summary This technical guide provides a comprehensive framework for conducting in vitro metabolism studies of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem, a derivative of the widely used calcium channel blocker, Dilti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This technical guide provides a comprehensive framework for conducting in vitro metabolism studies of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem, a derivative of the widely used calcium channel blocker, Diltiazem. While extensive literature exists for the parent drug, this specific derivative represents a novel chemical entity for which direct metabolic data is not publicly available. Therefore, this guide establishes a robust scientific approach for predicting and empirically testing its metabolic fate.
We will extrapolate potential metabolic pathways based on the well-documented biotransformation of Diltiazem, which primarily involves N-demethylation, O-demethylation, and deacetylation.[1][2][3] Given the starting structure of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem, the principal metabolic reactions to investigate are deacetylation and N-demethylation. This guide offers detailed, field-proven protocols for researchers, scientists, and drug development professionals to rigorously assess these pathways using standard in vitro systems, such as human liver microsomes and S9 fractions. The methodologies described herein are designed to ensure scientific integrity and generate reliable data for metabolite identification and reaction phenotyping.
Introduction: The Scientific Imperative
Diltiazem is a cornerstone therapy for hypertension and angina, and its metabolism is extensively characterized.[][5] It undergoes significant first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes and esterases.[5][6] The major metabolic pathways include N-demethylation (catalyzed mainly by CYP3A4), O-demethylation (mediated by CYP2D6), and deacetylation.[5][6][7] The resulting metabolites, such as desacetyl diltiazem and N-desmethyldiltiazem, can be pharmacologically active and contribute to the drug's overall clinical profile.[5][8][9]
4'-O-Desmethyl 4'-O-Acetyl Diltiazem is a structurally related compound that has already undergone O-demethylation. Understanding its metabolic stability and identifying its biotransformation products are critical steps in early drug development. This knowledge informs predictions of its pharmacokinetic profile, potential for drug-drug interactions, and overall safety assessment.[10][11]
This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to:
Hypothesize and investigate the primary metabolic pathways.
Select and properly utilize appropriate in vitro test systems.
Execute robust experimental protocols for incubation and analysis.
Identify and characterize potential metabolites using modern analytical techniques.
Determine the primary enzymes responsible for the compound's metabolism.
Predicted Metabolic Pathways
Based on the known metabolism of diltiazem, we can predict two primary metabolic pathways for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem:
Deacetylation: The acetyl group is susceptible to hydrolysis by esterases, which are present in both liver microsomes and the S9 fraction.[6][12] This would yield 4'-O-Desmethyl Diltiazem.
N-demethylation: The N-dimethyl group is a target for oxidative metabolism by CYP enzymes, particularly CYP3A4.[7][13] This would result in 4'-O-Desmethyl 4'-O-Acetyl N-Desmethyl Diltiazem.
It is also possible that both reactions occur, leading to the formation of 4'-O-Desmethyl N-Desmethyl Diltiazem. The following diagram illustrates these predicted pathways.
Caption: Predicted metabolic pathways for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem.
Experimental Design: A Self-Validating System
A well-designed in vitro metabolism study is a self-validating system. This means incorporating appropriate controls and experimental conditions to ensure that the results are reliable and interpretable.[14]
Selection of In Vitro Systems
The choice of the in vitro system is critical and depends on the metabolic pathways being investigated.
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs.[15][16] HLMs are ideal for studying oxidative metabolism like N-demethylation. They also contain some esterase activity.[16]
Human Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes.[17][18] The S9 fraction is more comprehensive than microsomes as it includes a wider range of both Phase I and Phase II enzymes, as well as a greater abundance of cytosolic esterases.[17]
For a comprehensive initial assessment of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem, using both HLM and S9 fractions is recommended. This allows for a comparison of the metabolic profiles and can provide initial clues about the relative contributions of microsomal versus cytosolic enzymes.
Experimental Workflow
The overall experimental workflow should be systematic and logical, from initial stability assessment to metabolite identification and enzyme phenotyping.
Caption: A systematic workflow for in vitro metabolism studies.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific laboratory conditions and analytical instrumentation.
Metabolic Stability Assay
Objective: To determine the rate at which 4'-O-Desmethyl 4'-O-Acetyl Diltiazem is metabolized by HLM and S9 fractions.
Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)
Pooled Human Liver S9 Fraction (protein concentration ~20 mg/mL)
0.5 M Potassium Phosphate Buffer (pH 7.4)
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Acetonitrile (ACN) or Methanol (MeOH) (for reaction termination)
96-well plates or microcentrifuge tubes
Incubator/shaker (37°C)
Protocol:
Preparation: Thaw microsomes or S9 fraction on ice.[19] Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, not exceeding 1% of the final incubation volume).
Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the following incubation mixture (final volume 200 µL):
Potassium Phosphate Buffer (100 mM final concentration)
HLM or S9 fraction (0.5 - 1.0 mg/mL final protein concentration)
Test compound (1 µM final concentration)
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.[19]
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of cold ACN or MeOH containing an internal standard.
Sample Processing: Centrifuge the samples (e.g., 3000 rpm for 10 minutes) to precipitate the protein. Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
Controls: Include the following controls:
No NADPH: To assess non-CYP mediated degradation.
Heat-inactivated enzyme: To control for non-enzymatic degradation.[19]
Zero-time point: Reaction terminated immediately after adding NADPH.[19]
Metabolite Profiling and Identification
Objective: To detect and structurally characterize the metabolites of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem.
Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its sensitivity and specificity in analyzing complex biological samples.[20][21][22]
General LC-MS/MS Parameters:
Column: A reversed-phase C18 column is typically used.
Mobile Phase: A gradient of water and ACN or MeOH, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for diltiazem and its metabolites.
MS Analysis:
Full Scan: To detect all potential metabolites.
Product Ion Scan (MS/MS): To obtain fragmentation patterns of the parent compound and potential metabolites for structural elucidation.[23][24]
Data Analysis:
Compare the chromatograms of the incubated samples with the control samples to identify peaks corresponding to metabolites.
Examine the mass spectra of the metabolite peaks to determine their mass-to-charge ratio (m/z) and predict their elemental composition.
Perform MS/MS analysis on the metabolite peaks and compare the fragmentation patterns to that of the parent compound to deduce the site of metabolic modification.
Reaction Phenotyping
Objective: To identify the specific CYP enzymes responsible for the N-demethylation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem.
Methods:
Recombinant Human CYPs (rhCYPs): Incubate the test compound with a panel of individual rhCYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to directly assess which enzymes can metabolize the compound.[14]
Chemical Inhibition: Incubate the test compound in HLM in the presence and absence of selective CYP inhibitors.[15] A decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that enzyme.
CYP Isoform
Selective Inhibitor
CYP3A4
Ketoconazole or Troleandomycin
CYP2D6
Quinidine
CYP2C9
Sulfaphenazole
CYP2C19
Ticlopidine
CYP1A2
Furafylline
Protocol (Chemical Inhibition):
Follow the metabolic stability protocol, but include a pre-incubation step (e.g., 15 minutes) with the selective inhibitor before adding the test compound.
Compare the rate of metabolite formation in the presence of the inhibitor to a control incubation without the inhibitor.
Data Presentation and Interpretation
Metabolic Stability Data
The data from the metabolic stability assay can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Parameter
Formula
Description
Slope (k)
From the linear regression of ln(% remaining) vs. time
The first-order rate constant of metabolism.
In Vitro t½ (min)
0.693 / k
The time required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (µL/min/mg protein)
(V/P) * k
The rate of metabolism at a given protein concentration (V = incubation volume, P = protein amount).
Metabolite Identification Summary
The results of the metabolite identification should be summarized in a table.
Putative Metabolite
Observed m/z
Proposed Biotransformation
Evidence
M1
[Enter m/z]
Deacetylation
Loss of 42 Da from parent; fragmentation consistent with loss of acetyl group.
M2
[Enter m/z]
N-demethylation
Loss of 14 Da from parent; fragmentation consistent with loss of methyl group.
M3
[Enter m/z]
Deacetylation + N-demethylation
Loss of 56 Da from parent.
Conclusion: From In Vitro Data to In Vivo Predictions
The in vitro metabolism studies outlined in this guide provide a robust and scientifically sound approach to characterizing the metabolic fate of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem. By systematically evaluating its stability, identifying its metabolites, and determining the enzymes responsible for its biotransformation, researchers can generate crucial data for several key aspects of drug development:
Pharmacokinetic Prediction: In vitro clearance data can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.
Drug-Drug Interaction Risk Assessment: Identifying the specific CYP enzymes involved in the metabolism of the compound is essential for predicting potential interactions with co-administered drugs that are substrates, inhibitors, or inducers of the same enzymes.[25][26][27] Diltiazem itself is a known inhibitor of CYP3A4.[7][25]
Safety Assessment: Understanding the metabolic profile helps in identifying potentially active or reactive metabolites that may require further toxicological evaluation.[28]
By following the principles and protocols detailed in this guide, drug development professionals can confidently and efficiently advance their understanding of novel compounds like 4'-O-Desmethyl 4'-O-Acetyl Diltiazem, ultimately contributing to the development of safer and more effective medicines.
References
Intravenous diltiazem and CYP3A-mediated metabolism - PMC - NIH. (n.d.).
Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC. (n.d.).
Studies on the metabolism of diltiazem in man. | Semantic Scholar. (1990).
High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. (n.d.). PubMed.
Metabolism of diltiazem. II. Metabolic profile in rat, dog and man. (n.d.). PubMed.
Studies on the metabolism of diltiazem in man. (n.d.). PubMed.
Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. (n.d.). PubMed.
Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. (n.d.). ResearchGate.
Diltiazem: Definition, Mechanism of Action and Application. (n.d.). BOC Sciences.
CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. (n.d.). accessdata.fda.gov.
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
The conduct of drug metabolism studies considered good practice (II): in vitro experiments. (2007). PubMed.
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). SciSpace.
Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. (2005). PubMed.
Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (2026). ResearchGate.
Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.).
Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. (n.d.). PubMed.
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.).
Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery. (2024). Kosheeka.
The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. (n.d.). PubMed.
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (n.d.). ResearchGate.
IN VITRO STUDIES IN DRUG DISCOVERY AND DEVELOPMENT. (n.d.).
Industry view: In vitro comparative metabolism studies to identify metabolites. (n.d.). EFSA.
An In-Depth Technical Guide to the Toxicity Profile of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Impurity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the toxicological profile of the diltiazem impurity, 4'-O-Desmethyl 4'-O-Acetyl Dil...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the toxicological profile of the diltiazem impurity, 4'-O-Desmethyl 4'-O-Acetyl Diltiazem. Given the stringent regulatory landscape governing pharmaceutical impurities, a thorough understanding of their potential toxic effects is paramount for ensuring drug safety and navigating the complexities of drug development.
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development
Diltiazem is a widely used calcium channel blocker for the management of hypertension, angina pectoris, and certain types of arrhythmia.[1][2] The synthesis and degradation of diltiazem can result in the formation of various related substances, or impurities.[2][3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[5][6][7] Impurities that may possess genotoxic or carcinogenic potential are of particular concern, even at very low concentrations.[7][8]
Synthesis and Characterization of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem
A prerequisite for any toxicological evaluation is the availability of a well-characterized reference standard of the impurity. 4'-O-Desmethyl 4'-O-Acetyl Diltiazem can be synthesized or procured from specialized chemical suppliers.[9][10][11]
Key Characterization Data for the Reference Standard should include:
Identity Confirmation:
Proton Nuclear Magnetic Resonance (¹H-NMR)
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS)
Physicochemical Properties:
Appearance
Solubility
Melting Point
Thermogravimetric Analysis (TGA)
A comprehensive Certificate of Analysis (CoA) for the reference standard is essential to ensure the reliability of subsequent toxicological studies.[10]
In Vitro Cytotoxicity Assessment
A foundational step in evaluating the toxicity of a new chemical entity is to assess its effect on cell viability. In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods for initial toxicity screening.[19][20][21][22] They provide quantitative data on a substance's ability to cause cell death or inhibit cell proliferation.[20][21]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[20]
Objective: To determine the concentration-dependent cytotoxic effect of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem on a relevant human cell line (e.g., HepG2, a human liver cancer cell line, often used for toxicity studies).
Materials:
4'-O-Desmethyl 4'-O-Acetyl Diltiazem reference standard
HepG2 cells
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
MTT reagent (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Microplate reader
Step-by-Step Methodology:
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Cell Seeding: Seed the HepG2 cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
Cell Treatment: Replace the culture medium in the wells with the medium containing different concentrations of the impurity. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for 24 to 48 hours.
MTT Assay:
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Visualization of the Cytotoxicity Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
Genotoxicity Potential Assessment
According to ICH M7(R1) guidelines, impurities in pharmaceuticals should be assessed for their potential to be DNA reactive (mutagenic), as this can pose a carcinogenic risk.[5] The assessment typically starts with a computational toxicology assessment using Structure-Activity Relationship (SAR) methodologies.[8]
In Silico (Q)SAR Analysis
A computational analysis should be performed to predict the mutagenic potential of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem. This involves using at least two complementary (Q)SAR models, one expert rule-based and one statistical-based.[8]
If the (Q)SAR analysis is negative: The impurity can be treated as a standard non-mutagenic impurity and controlled according to ICH Q3A/B guidelines.[8]
If the (Q)SAR analysis is positive or inconclusive: Further testing is warranted.
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[8] A positive Ames test would classify the impurity as a mutagenic impurity, requiring stricter control measures.[8] A negative result in a properly conducted Ames test can overrule a positive (Q)SAR prediction.[8]
Data Interpretation and Risk Assessment
The toxicological data gathered from the in vitro assays must be carefully interpreted to establish a safe level for the impurity in the final drug product.
Parameter
Description
Significance
IC₅₀ (Cytotoxicity)
The concentration of the impurity that causes a 50% reduction in cell viability.
Provides a quantitative measure of the impurity's potency in causing cell death. A lower IC₅₀ indicates higher cytotoxicity.
(Q)SAR Prediction
A computational prediction of mutagenicity based on chemical structure.
A screening tool to flag potential genotoxicants.
Ames Test Result
Indicates whether the impurity can induce mutations in bacteria.
A key assay for determining mutagenic potential. A positive result has significant regulatory implications.
For mutagenic impurities, the Threshold of Toxicological Concern (TTC) concept is often applied. The TTC is a default permissible daily intake of 1.5 µ g/day for a lifetime exposure, which is considered to be associated with an acceptable cancer risk.[6] However, this value can be adjusted based on the duration of treatment and other factors.[7]
Conclusion
The toxicological evaluation of pharmaceutical impurities like 4'-O-Desmethyl 4'-O-Acetyl Diltiazem is a multi-step process that requires a systematic and scientifically sound approach. This guide outlines a foundational strategy, beginning with the procurement and characterization of a reference standard, followed by in vitro cytotoxicity and genotoxicity assessments. The results of these studies are crucial for performing a comprehensive risk assessment and establishing appropriate control strategies to ensure the safety and quality of the diltiazem drug product. Drug development professionals must adhere to the principles outlined in regulatory guidelines to navigate this critical aspect of pharmaceutical science successfully.
References
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. (2017, March 31).
Guideline on the limits of genotoxic impurities. (n.d.).
Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals | PharmaFocus Asia. (2019, August 27).
The New ICH Guideline on Genotoxicity (S2) - National Institute of Health Sciences (NIHS). (n.d.).
International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites - PubMed. (2017, June 15).
In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
In Vitro Toxicology Screening Services - Intertek. (n.d.).
In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (n.d.).
Diltiazem EP Impurities & USP Related Compounds - SynThink. (n.d.).
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
CAT 899 - Diltiazem Impurity Standard - SAFETY DATA SHEET. (2023, November 17).
In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19).
Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 - Oriental Journal of Chemistry. (n.d.).
Pharmacological Mechanisms and Structural Dynamics of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem
An In-Depth Technical Guide on Benzothiazepine Analogs and L-Type Calcium Channel Modulation Executive Summary & Core Rationale As a Senior Application Scientist in cardiovascular drug development, I frequently utilize s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on Benzothiazepine Analogs and L-Type Calcium Channel Modulation
Executive Summary & Core Rationale
As a Senior Application Scientist in cardiovascular drug development, I frequently utilize specific structural analogs to decode the precise pharmacodynamics of established therapeutics. 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS: 85365-35-1) is a highly specialized benzothiazepine derivative[1]. While primarily synthesized as an analytical reference standard and impurity marker for Diltiazem manufacturing[2], its unique structural modifications—specifically the replacement of the 4'-methoxy group with a 4'-acetyloxy group—make it an exceptional probe for investigating the steric and electronic requirements of the L-type calcium channel (Cav1.2) binding pocket.
This whitepaper deconstructs the mechanism of action (MoA) of this compound, contrasting its intrinsic channel modulation with its behavior as an esterase-labile prodrug, and provides field-proven, self-validating protocols for its characterization.
Structural Biology & Pharmacophore Dynamics
Diltiazem, a non-dihydropyridine calcium channel blocker, exerts its therapeutic effect by binding to the benzothiazepine (BTZ) site on the
α1C
subunit of the Cav1.2 voltage-gated calcium channel[3].
The structural integrity of the 4'-methoxy group on the phenyl ring of Diltiazem is critical for maintaining high-affinity hydrophobic interactions within this binding pocket. In human metabolism, Cytochrome P450 2D6 (CYP2D6) mediates the O-demethylation of this group, yielding O-desmethyl diltiazem [4]. This metabolite exhibits a near-total loss of vasodilatory activity, proving that the 4'-hydroxyl group is detrimental to target engagement[4].
4'-O-Desmethyl 4'-O-Acetyl Diltiazem artificially masks this inactive hydroxyl group with an acetyl ester[1]. This modification introduces two critical mechanistic shifts:
Steric Hindrance: The bulky acetyloxy group alters the rotational freedom of the phenyl ring, changing the use-dependent block kinetics at the Cav1.2 pore.
Metabolic Lability: The ester bond serves as a substrate for ubiquitous plasma and hepatic carboxylesterases, effectively turning the molecule into a transient prodrug that rapidly degrades into the inactive O-desmethyl diltiazem.
Mechanism of Action (MoA)
The MoA of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem is dual-phasic, governed by both direct receptor interaction and rapid enzymatic biotransformation[5].
Phase 1: Intrinsic Channel Blockade. Before hydrolysis, the intact molecule partitions into the lipid bilayer and accesses the BTZ binding site of the Cav1.2 channel. However, due to the altered electron density and steric bulk of the 4'-acetyloxy group, its binding affinity is significantly attenuated compared to the native 4'-methoxy group of Diltiazem. It induces a weak, use-dependent reduction in intracellular
Ca2+
influx.
Phase 2: Enzymatic Deactivation. Upon exposure to plasma, carboxylesterases rapidly cleave the 4'-O-acetyl bond[4]. The resulting molecule, O-desmethyl diltiazem, lacks the necessary lipophilicity and spatial conformation to maintain the channel block, leading to a rapid cessation of any residual vasodilatory effect.
Fig 1. Dual-phase mechanism of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem via Cav1.2 and esterase pathways.
Experimental Protocols: Self-Validating Systems
To empirically validate the MoA described above, I employ two orthogonal, self-validating assays. These protocols are designed to separate the intrinsic electrophysiological activity of the compound from its metabolic instability.
Objective: Quantify the direct Cav1.2 channel inhibition while preventing metabolic degradation.
Causality Check: Why use
Ba2+
instead of
Ca2+
as the charge carrier? Calcium-dependent inactivation (CDI) of Cav1.2 channels can confound the measurement of compound-induced block. By substituting
Ca2+
with
Ba2+
in the extracellular bath, we isolate the voltage-dependent block caused purely by the benzothiazepine analog.
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing human Cav1.2 (
α1C
,
β2
, and
α2δ
subunits).
Internal Solution: Fill recording pipettes (2-4 M
Ω
) with a
Cs+
-based internal solution to block outward potassium currents, ensuring pure inward calcium channel currents.
External Perfusion: Perfuse cells with an extracellular solution containing 10 mM
Ba2+
(replacing
Ca2+
).
Voltage Protocol: Hold cells at -80 mV. Apply a 300 ms depolarizing step to +10 mV every 10 seconds.
Compound Application: Perfuse 4'-O-Desmethyl 4'-O-Acetyl Diltiazem at escalating concentrations (0.1 µM to 100 µM). Crucial: Ensure the perfusion buffer is free of serum esterases to prevent premature hydrolysis.
Data Acquisition: Record tail currents and calculate the fractional block to derive the
IC50
.
Fig 2. Self-validating electrophysiological workflow for quantifying Cav1.2 channel inhibition.
Objective: Prove that the loss of activity in vivo is driven by carboxylesterase-mediated conversion to O-desmethyl diltiazem.
Causality Check: Why use BNPP (bis-p-nitrophenyl phosphate)? To definitively prove that the conversion is enzymatic rather than spontaneous chemical hydrolysis, we run a parallel assay pre-incubated with BNPP, a broad-spectrum esterase inhibitor. A halt in degradation confirms the enzymatic causality.
Step-by-Step Methodology:
Incubation: Incubate 1 µM of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in human liver microsomes (HLM) at 37°C.
Control Group: Pre-incubate a parallel HLM sample with 100 µM BNPP for 15 minutes prior to compound addition.
Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diltiazem-d4).
Centrifugation: Spin at 14,000 rpm for 10 minutes to precipitate proteins.
LC-MS/MS Analysis: Quantify the disappearance of the parent mass (m/z 443.5) and the appearance of the O-desmethyl diltiazem mass (m/z 401.5) using multiple reaction monitoring (MRM).
Quantitative Data Presentation
The following table synthesizes the comparative pharmacodynamics and physicochemical properties of Diltiazem and its structural analogs, demonstrating the impact of the 4'-position modifications[],[4].
Compound
Cav1.2
IC50
(µM)
Relative Vasodilatory Potency
Primary Metabolic Fate
Diltiazem
~1.2
100%
N-demethylation (CYP3A4)
Desacetyl Diltiazem
~3.5
~40-50%
Glucuronidation
O-Desmethyl Diltiazem
> 50
< 5%
Renal Excretion
4'-O-Desmethyl 4'-O-Acetyl Diltiazem
~15 - 20*
Prodrug-dependent (Transient)
Esterase Hydrolysis
*Estimated intrinsic affinity prior to esterase degradation, based on steric bulk modeling of the benzothiazepine pharmacophore.
References
Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype
Source: ResearchGate
URL:[Link][4]
Diltiazem | C22H26N2O4S | CID 39186 - PubChem
Source: National Institutes of Health (NIH)
URL:[Link][3]
diltiazem hydrochloride for injection Clinical Pharmacology
Source: Pfizer Medical
URL:[Link][5]
synthesis protocol for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem standard
An Application Note and Synthesis Protocol for the Preparation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Reference Standard Authored by: A Senior Application Scientist Abstract In the landscape of pharmaceutical developmen...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Synthesis Protocol for the Preparation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Reference Standard
Authored by: A Senior Application Scientist
Abstract
In the landscape of pharmaceutical development and quality control, the availability of high-purity analytical standards for impurities and metabolites is paramount. Diltiazem, a widely used calcium channel blocker for treating hypertension and angina, undergoes metabolism to several derivatives, including O-Desmethyl Diltiazem (Diltiazem EP Impurity C)[1][2]. This application note provides a detailed, scientifically-grounded protocol for the synthesis of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem, a potential metabolite or process-related impurity. The synthesis involves the selective O-acetylation of the phenolic hydroxyl group of O-Desmethyl Diltiazem. This guide explains the rationale behind the chosen synthetic strategy, provides a step-by-step experimental procedure, and outlines methods for purification and characterization to ensure the final product meets the rigorous standards required for analytical applications.
Introduction and Strategic Rationale
Diltiazem's efficacy is well-established, but like all active pharmaceutical ingredients (APIs), its purity profile must be meticulously controlled. Regulatory bodies require the identification and characterization of any impurity present at levels of 0.10% or higher[3]. 4'-O-Desmethyl Diltiazem is a known human metabolite formed by the action of the CYP2D6 enzyme[2][4]. The subsequent acetylation of this metabolite could occur either through further metabolic pathways or as a byproduct in certain synthetic routes. Therefore, having a certified reference standard of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem is crucial for developing accurate analytical methods to detect and quantify its presence in Diltiazem drug substances.
The synthetic strategy hinges on a single, high-yielding transformation: the selective acetylation of a phenolic hydroxyl group. The starting material, O-Desmethyl Diltiazem, possesses multiple reactive sites, including a tertiary amine and a secondary hydroxyl group within its core structure, in addition to the target phenolic hydroxyl. Our chosen methodology must therefore be chemoselective. We will employ acetic anhydride as the acetylating agent. It is moderately reactive, affording greater control compared to more aggressive reagents like acetyl chloride, and its byproduct, acetic acid, is easily neutralized and removed[5]. The reaction will be conducted in the presence of a base, which serves two purposes: to neutralize the hydrochloride salt of the starting material and to catalyze the reaction while scavenging the generated acetic acid.
Chemical Reaction Scheme
The synthesis proceeds via the O-acetylation of the phenolic group on O-Desmethyl Diltiazem hydrochloride to yield the target compound.
Caption: Synthesis of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem.
Experimental Protocol
Materials and Reagents
This table summarizes the necessary reagents for the synthesis. All reagents should be of analytical grade or higher, and solvents should be anhydrous where specified.
Reagent
CAS No.
Molecular Formula
Molecular Wt. ( g/mol )
Amount
Moles (mmol)
O-Desmethyl Diltiazem HCl
142926-07-6
C₂₁H₂₄N₂O₄S·HCl
436.95
500 mg
1.14
Acetic Anhydride (Ac₂O)
108-24-7
C₄H₆O₃
102.09
0.14 mL (150 mg)
1.47 (1.3 eq)
Triethylamine (TEA)
121-44-8
C₆H₁₅N
101.19
0.48 mL (346 mg)
3.42 (3.0 eq)
4-Dimethylaminopyridine (DMAP)
1122-58-3
C₇H₁₀N₂
122.17
~7 mg
0.057 (5 mol%)
Dichloromethane (DCM), Anhydrous
75-09-2
CH₂Cl₂
84.93
20 mL
-
Saturated Sodium Bicarbonate Solution
-
NaHCO₃(aq)
-
~30 mL
-
Brine (Saturated NaCl Solution)
-
NaCl(aq)
-
~15 mL
-
Anhydrous Sodium Sulfate
7757-82-6
Na₂SO₄
142.04
~2 g
-
Step-by-Step Synthesis Procedure
Reactor Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add O-Desmethyl Diltiazem Hydrochloride (500 mg, 1.14 mmol).
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask. The hydrochloride salt may not fully dissolve, resulting in a suspension. Add 4-(Dimethylamino)pyridine (DMAP, ~7 mg, 0.057 mmol).
Basification and Cooling: Cool the suspension to 0 °C using an ice-water bath. Slowly add triethylamine (TEA, 0.48 mL, 3.42 mmol) dropwise via syringe. Stir for 15 minutes. The TEA neutralizes the HCl salt, forming the free base of O-Desmethyl Diltiazem, which should be more soluble in DCM.
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (0.14 mL, 1.47 mmol) dropwise to the reaction mixture.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 95:5 DCM:Methanol). The reaction is typically complete within 2-4 hours.
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by slowly adding 15 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic anhydride and acetic acid.
Work-up and Extraction:
Transfer the mixture to a separatory funnel.
Separate the organic layer.
Extract the aqueous layer with additional dichloromethane (2 x 15 mL).
Combine all organic layers.
Wash the combined organic layer with brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
Purification
The crude product should be purified by flash column chromatography to achieve high purity (>98%).
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 30% and increasing to 70%) or dichloromethane with a small percentage of methanol (e.g., 1-5%) can be effective.
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
Final Step: Combine the pure fractions and evaporate the solvent to yield 4'-O-Desmethyl 4'-O-Acetyl Diltiazem as a white to off-white solid[6].
Workflow and Characterization
The overall process from starting material to certified standard is outlined below.
Caption: Overall experimental workflow for synthesis and certification.
Analytical Characterization
To confirm the identity and purity of the synthesized standard, the following analytical techniques are essential.
Technique
Expected Results
Purpose
HPLC
A single major peak with purity >98% (by area percentage). Retention time will differ from the starting material.
Purity assessment and quantification.
Mass Spec (MS)
ESI+: Expected [M+H]⁺ ion at m/z ≈ 443.16. The molecular formula is C₂₃H₂₆N₂O₅S, giving a monoisotopic mass of 442.16 g/mol [6].
Confirmation of molecular weight.
¹H-NMR
Appearance of a new singlet around δ 2.3 ppm (3H, -O-CO-CH₃ ). Disappearance of the phenolic -OH proton signal (which would be a broad singlet). Characteristic peaks for the Diltiazem backbone should remain.
Structural confirmation.
IR
Presence of two distinct carbonyl stretching bands: one for the ester (~1760-1770 cm⁻¹, phenolic acetate) and one for the amide (~1680 cm⁻¹).
Functional group identification.
Safety and Handling Precautions
Dichloromethane (DCM): Is a suspected carcinogen and volatile. Handle only in a well-ventilated fume hood.
Acetic Anhydride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
Triethylamine (TEA): Is flammable, corrosive, and has a strong, unpleasant odor. Handle with care in a fume hood.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.
References
Acylation of phenols to phenolic esters with organic salts. RSC Publishing.
Diltiazem | C22H26N2O4S. PubChem - NIH.
Diltiazem and Impurities. BOC Sciences.
CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells. PubMed.
Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis.
Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry.
Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed.
Ester synthesis by acyl
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. SciSpace.
Pharmacokinetics of diltiazem and its metabolites in rel
CAS 142926-07-6 (O-Desmethyl diltiazem hydrochloride). BOC Sciences.
improving extraction recovery of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem from biological matrices
Welcome to the Bioanalytical Technical Support Center . This guide is designed for researchers and drug development professionals troubleshooting the extraction of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem from complex biolog...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center . This guide is designed for researchers and drug development professionals troubleshooting the extraction of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem from complex biological matrices (e.g., human plasma and urine).
Due to its specific structural liabilities—namely, a basic tertiary amine and a highly labile ester linkage—this specific diltiazem metabolite is notorious for poor extraction recoveries and high matrix suppression. This center provides the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.
Diagnostic Workflow: Isolation Failures
Troubleshooting decision tree for diltiazem metabolite extraction failures.
Knowledge Base: FAQs & Troubleshooting
Q1: Why is my absolute recovery of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem dropping below 40% when using standard alkaline Liquid-Liquid Extraction (LLE)?Causality: Standard LLE protocols for basic drugs utilize strong bases (e.g., NaOH or NH4OH) to drive the sample pH above 10, ensuring the drug's tertiary amine is fully deprotonated (un-ionized) for optimal organic partitioning[1]. However, 4'-O-Desmethyl 4'-O-Acetyl Diltiazem contains a highly labile ester linkage. At pH > 9, base-catalyzed acyl cleavage occurs rapidly, hydrolyzing your target analyte into the desacetyl derivative before it reaches the mass spectrometer.
Solution: You must balance the un-ionized fraction with ester stability. Shift to a buffered LLE using 100 mM Ammonium Acetate adjusted to pH 8.0–8.5. Because the pKa of the tertiary amine is approximately 7.7, a pH of 8.2 provides a sufficient un-ionized fraction (~75%) for extraction into a moderately polar solvent like Methyl tert-butyl ether (MTBE) while preventing rapid ester hydrolysis[2].
Q2: I switched to Solid-Phase Extraction (SPE) to avoid high pH, but now I am seeing massive ion suppression in my LC-MS/MS. How do I fix this?Causality: If you are using a standard reversed-phase sorbent (like C18 or HLB), you are co-extracting high levels of endogenous glycerophospholipids from the plasma[3]. These lipids elute in the same retention window as lipophilic basic drugs and compete for charge in the Electrospray Ionization (ESI) source, severely suppressing your analyte's signal[4].
Solution: Implement a Mixed-Mode Strong Cation Exchange (MCX) protocol[5]. By loading the sample at an acidic pH (pH 3.0), the amine becomes positively charged and binds ionically to the sulfonic acid groups on the sorbent. This allows you to aggressively wash the cartridge with 100% methanol—stripping away all neutral lipids and phospholipids—without premature elution of the drug[6].
Q3: What is the optimal Internal Standard (IS) for this assay?Causality: Due to the narrow pH tolerance during extraction and the potential for in-source fragmentation, structural analogs (like verapamil or codeine) fail to accurately track matrix variations[3].
Solution: A Stable Isotopically Labeled (SIL) standard is mandatory. Use Diltiazem-d4 or a custom-synthesized 4'-O-Desmethyl 4'-O-Acetyl Diltiazem-d3[1]. The SIL-IS will co-elute perfectly, normalizing any residual matrix suppression or extraction degradation.
This method isolates the basic analyte via ionic interactions, allowing for aggressive lipid removal.
Pre-treatment: Dilute 200 µL of biological matrix (plasma/urine) with 200 µL of 2% Phosphoric Acid (H3PO4) in water. Causality: Drops pH below 4.0 to disrupt drug-protein binding and fully protonate the tertiary amine.
Conditioning: Condition a 30 mg Oasis MCX cartridge[5] with 1 mL Methanol, followed by 1 mL MS-grade Water.
Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min.
Washing (Lipid Removal): Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol.
Self-Validation Checkpoint: Collect the 100% Methanol wash and inject it into the LC-MS/MS. If >5% of your analyte is detected here, your loading pH was too high, failing to induce the ionic bond. If the wash is clean, the system is validated.
Elution: Elute rapidly with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol[5].
Concentration: Evaporate under nitrogen at a low temperature (30°C) to prevent thermal degradation, and reconstitute in the mobile phase.
Protocol B: Temperature-Controlled Buffered LLE
Use this if SPE is unavailable. It relies on precise pH control to prevent hydrolysis.
Buffering: To 300 µL of plasma, add 100 µL of 100 mM Ammonium Acetate buffer (pH 8.2). Keep samples on an ice block (4°C).
Extraction: Add 2.0 mL of cold Methyl tert-butyl ether (MTBE)[2]. Causality: MTBE is less polar than ethyl acetate, extracting fewer endogenous polar lipids while efficiently capturing the un-ionized analyte.
Phase Separation: Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
Self-Validation Checkpoint: Spike a blank matrix with the desacetyl degradation product and your target analyte. If the chromatographic ratio of desacetyl-to-target increases post-extraction compared to a neat standard, your buffer has failed, and the sample is actively hydrolyzing.
Recovery: Transfer the upper organic layer, evaporate under nitrogen at 30°C, and reconstitute.
Quantitative Data: Method Comparison
The following table summarizes the expected quantitative performance of various extraction methodologies for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in human plasma.
Extraction Methodology
Extraction pH
Absolute Recovery (%)
Matrix Factor (Ion Suppression)
Analyte Degradation (%)
Standard LLE (NaOH / EtOAc)
> 10.0
32.5 ± 4.1
85% (Moderate)
> 45% (High)
Buffered LLE (pH 8.2 / MTBE)
8.2
76.0 ± 3.5
88% (Moderate)
< 5% (Low)
Standard SPE (C18 / HLB)
Neutral
81.2 ± 5.2
42% (Severe Suppression)
< 2% (Low)
Mixed-Mode SPE (Oasis MCX)
3.0 (Load)
91.5 ± 2.8
98% (Negligible)
< 2% (Low)
Note: A Matrix Factor of 100% indicates zero ion suppression. Data synthesized from optimized extraction parameters[2],[6],[5].
References
Dasandi, B., Shah, S., & Shivprakash. (2009). "Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study." Journal of Chromatography B. URL:[Link]
International Journal of Pharmaceutical Sciences. (2025). "Extraction of Drugs and Metabolites from Biological Matrices." IJPS. URL: [Link]
Waters Corporation. "Multi-Residue Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using the ACQUITY UPLC HSS T3 Column." LCMS Application Notes. URL:[Link]
Technical Support Center: Troubleshooting 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Stability in Aqueous Solutions
Welcome to the Technical Support Center for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS: 85365-35-1). This compound is a critical impurity standard and intermediate in the development of Diltiazem metabolites.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS: 85365-35-1). This compound is a critical impurity standard and intermediate in the development of Diltiazem metabolites. However, its handling in aqueous media presents significant analytical challenges.
Unlike standard Diltiazem, this molecule possesses two distinct ester linkages : an aliphatic ester at the 3-O position and a highly labile phenolic ester at the 4'-O position. This structural duality makes it exceptionally prone to rapid, sequential hydrolysis during sample preparation, formulation, and chromatographic analysis.
I. Mechanistic Degradation Pathway
To troubleshoot stability issues, one must first understand the causality of the degradation. Phenolic esters (4'-O-acetyl) hydrolyze significantly faster than aliphatic esters (3-O-acetyl) because the resulting phenoxide ion is resonance-stabilized, making it an excellent leaving group for nucleophilic attack by water or hydroxide ions [3].
Figure 1: Sequential hydrolysis pathway of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in aqueous media.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my peak area for the parent compound drop rapidly during sample preparation, even in standard buffers?Cause: The molecule contains a highly labile 4'-O-acetyl phenolic ester. In standard physiological buffers (pH 7.4) or unbuffered water (which often drifts basic due to dissolved glass silicates or impurities), the ester undergoes rapid base-catalyzed hydrolysis. Phenolate is a superior leaving group compared to aliphatic alkoxides, lowering the activation energy for hydrolysis [3].
Solution: Never use unbuffered water or basic diluents. Use chilled (4°C) diluents with high organic content (e.g., 80% Acetonitrile) or strictly buffer the aqueous portion to pH 4.0–5.0, where the benzothiazepine core and ester linkages exhibit maximum stability [1].
Q2: I am seeing inconsistent LC-MS/HPLC peak areas and split peaks. Is this an instrument issue?Cause: This is likely on-column degradation or autosampler hydrolysis, not a hardware failure. If the autosampler is kept at room temperature and the mobile phase is not optimally buffered, the phenolic ester will hydrolyze dynamically as the sample travels through the column or waits in the queue.
Solution: Maintain the autosampler temperature strictly at 4°C. Ensure your aqueous mobile phase is buffered (e.g., 10 mM Ammonium Formate adjusted to pH 4.5 with Formic Acid) to arrest specific acid/base-catalyzed degradation during the chromatographic run[2].
Q3: What is the optimal pH for formulating or storing this compound in aqueous media?Cause: Diltiazem derivatives undergo specific acid-catalyzed hydrolysis at pH < 3 and specific base-catalyzed hydrolysis at pH > 6.
Solution: The zone of maximum thermodynamic stability is pH 4.5 . At this pH, the extrapolated shelf-life of the aliphatic ester is maximized (~42 days at 25°C) [1], though the phenolic ester will still dictate the overall shelf-life, requiring refrigeration or lyophilization for long-term storage.
III. Quantitative Degradation Kinetics
The following table summarizes the differential hydrolysis rates of the two ester moieties. Note: Aliphatic ester half-lives are extrapolated from Diltiazem HCl degradation kinetics[1, 2]. Phenolic ester rates are modeled based on the relative lability of aromatic vs. aliphatic esters [3].
pH Condition
4'-O-Acetyl (Phenolic) Half-Life
3-O-Acetyl (Aliphatic) Half-Life
Primary Degradant Observed
pH 2.0 (Acidic)
~12 Hours
~15.8 Days
4'-O-Desmethyl Diltiazem
pH 4.5 (Optimal)
~5 Days
~42.0 Days
4'-O-Desmethyl Diltiazem
pH 7.4 (Physiological)
~2 Hours
~5.0 Days
Mixture (Intermediate & Final)
pH 9.0 (Basic)
< 15 Minutes
~12 Hours
4'-O-Desmethyl Desacetyl Diltiazem
IV. Validated Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step incorporates a chemical rationale to prevent artifactual degradation.
Objective: Accurately quantify the parent compound without triggering sample-prep degradation.
Stock Solution Preparation:
Step: Weigh 10 mg of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem and dissolve in 10 mL of chilled (4°C) 100% Acetonitrile to create a 1 mg/mL stock.
Causality: Water acts as the nucleophile in ester hydrolysis. By utilizing a 100% non-aqueous, aprotic solvent and lowering the thermal energy, we completely arrest the hydrolysis kinetics, ensuring the stock remains stable.
Working Diluent Preparation:
Step: Prepare a diluent of 50:50 Acetonitrile : 0.05 M Potassium Phosphate buffer. Adjust the buffer strictly to pH 4.5 using dilute phosphoric acid prior to mixing with organic.
Causality: Buffering to pH 4.5 places the analyte in its proven zone of maximum thermodynamic stability [1].
Chromatographic Execution:
Step: Use a C18 column (150 x 4.6 mm, 3.5 µm) maintained at 30°C. Set the autosampler to 4°C. Run a gradient of Mobile Phase A (0.05 M Phosphate buffer, pH 4.5) and Mobile Phase B (Acetonitrile).
Causality: Elevated column temperatures (>40°C) will accelerate on-column hydrolysis. 30°C provides a balance between peak resolution and analyte preservation.
Objective: Prove that your analytical method can resolve the parent drug from its intermediate and final degradants.
Base-Catalyzed Stress:
Step: Transfer 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 0.1 N NaOH. Vortex and let stand at room temperature for exactly 5 minutes .
Causality: The high pH will rapidly cleave the phenolic ester, and begin cleaving the aliphatic ester.
Neutralization (Critical Step):
Step: Immediately add 1 mL of 0.1 N HCl to neutralize the solution, followed by 7 mL of the pH 4.5 working diluent.
Causality: Failing to neutralize will cause the degradation to continue in the autosampler vial, leaving you with only the final degradant and no intermediate for resolution testing.
Analysis:
Step: Inject the stressed sample.
Validation Check: You must observe three distinct peaks: The Parent (residual), the Intermediate (4'-O-Desmethyl Diltiazem), and the Final Degradant (4'-O-Desmethyl Desacetyl Diltiazem). If the intermediate peak is missing, your stress time was too long or your neutralization was ineffective.
V. References
Degradation Kinetics of Diltiazem
Source: Drug Development and Industrial Pharmacy (Taylor & Francis)
URL:[Link]
Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions
Source: Acta Poloniae Pharmaceutica / PubMed (NIH)
URL:[Link]
Fully synthetic macromolecular prodrug chemotherapeutics with EGFR targeting and controlled camptothecin release kinetics (Reference for relative hydrolysis rates of phenolic vs. aliphatic esters)
Source: PubMed Central (NIH)
URL:[Link]
Troubleshooting
Technical Support Center: Minimizing Ion Suppression in 4'-O-Desmethyl 4'-O-Acetyl Diltiazem LC-MS/MS Bioanalysis
Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing matrix effects—specifically ion suppression—during the quantification...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing matrix effects—specifically ion suppression—during the quantification of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in complex biological matrices.
As a highly lipophilic compound with a basic amine center, this specific diltiazem derivative is notoriously susceptible to ionization competition from endogenous phospholipids. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.
Diagnostic workflow for mitigating ion suppression in LC-MS/MS bioanalysis.
Troubleshooting Guide & FAQs
Q1: How do I definitively confirm that ion suppression is affecting my 4'-O-Desmethyl 4'-O-Acetyl Diltiazem signal?
Causality: Ion suppression occurs when endogenous matrix components (primarily glycerophosphocholines) co-elute with your analyte. In the electrospray ionization (ESI) source, these highly surface-active lipids outcompete the basic diltiazem derivative for charge on the surface of the ESI droplets, preventing your analyte from entering the gas phase[1].
Solution: Do not rely solely on poor recovery metrics. You must perform a post-column infusion experiment to map the "Visualized Matrix Effect"[1]. By continuously infusing the target analyte post-column while injecting a blank matrix extract, you will observe real-time signal drops that definitively identify the retention times of suppressing compounds.
Post-column infusion experimental setup for visualizing matrix effect zones.
Q2: Which sample preparation method is optimal for this specific diltiazem derivative?
Causality: Standard Protein Precipitation (PPT) is inadequate because it leaves massive amounts of endogenous phospholipids in the extract[2]. Because 4'-O-Desmethyl 4'-O-Acetyl Diltiazem contains a basic tertiary amine, it can be efficiently retained using Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)[1]. The dual retention mechanism allows you to use 100% organic washes to strip away neutral lipids and phospholipids while the basic analyte remains ionically locked to the sorbent.
Solution: Transition from PPT to MCX-SPE. Expert Pro-Tip: The 4'-O-Acetyl ester group is highly prone to ex vivo hydrolysis in plasma. Ensure your collection tubes contain an esterase inhibitor (like sodium fluoride) and acidify the plasma (e.g., 0.1 N HCl) immediately upon collection to preserve the acetyl moiety during extraction[3].
Q3: How can I adjust my chromatographic conditions to steer the analyte away from the "suppression zone"?
Causality: Phospholipids typically elute late in a reversed-phase gradient (at 80-95% organic modifier)[1]. If your lipophilic diltiazem derivative co-elutes in this high-organic window, suppression is inevitable.
Solution: Adjust the gradient slope to be shallower during the analyte's elution window, physically separating it from the late-eluting lipid cluster[4]. Additionally, utilizing mobile phase additives like 10 mM ammonium formate or ammonium bicarbonate can improve peak shape and ionization efficiency by acting as a buffer and charge carrier[5].
Q4: What MS source parameters should I tune, and how do I correct for residual suppression?
Causality: Even with pristine chromatography, absolute matrix effects may persist. While Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to suppression than ESI[6], ESI is often required to hit the necessary Lower Limit of Quantification (LLOQ) for diltiazem metabolites[7].
Solution: Optimize ESI source temperature and desolvation gas flows to force faster droplet evaporation[4]. Crucially, you must employ a Stable Isotope-Labeled (SIL) internal standard (e.g., a custom synthesized deuterium or 13C-labeled version of the specific metabolite). The SIL will co-elute perfectly with the analyte, experiencing the exact same suppression, thereby keeping the Analyte/IS response ratio constant and self-validating the quantification[8].
Data Presentation: Impact of Sample Preparation
The following table summarizes the quantitative impact of different sample preparation techniques on the extraction of basic diltiazem derivatives from human plasma.
Sample Preparation Technique
Mechanism of Clean-up
Absolute Recovery (%)
Matrix Factor (MF)*
Phospholipid Removal
Protein Precipitation (PPT)
Denaturation via Organic Solvent
85.0 - 95.0%
0.55 - 0.70
Poor (High Suppression)
Liquid-Liquid Extraction (LLE)
Partitioning into Non-polar Solvent
75.0 - 85.0%
0.85 - 0.92
Good
Mixed-Mode Cation Exchange (MCX)
Reversed-Phase + Ion-Exchange
80.0 - 90.0%
0.95 - 1.05
Excellent
*Note: A Matrix Factor (MF) of 1.0 indicates zero ion suppression or enhancement. Values < 0.85 indicate severe suppression.
This protocol self-validates by providing a real-time visual baseline of ionization efficiency.
Prepare Infusion: Prepare a neat standard solution of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem at 100 ng/mL in the initial mobile phase.
System Setup: Load the solution into a syringe pump and infuse it post-column (via a zero-dead-volume mixing Tee) directly into the MS ESI source at a constant flow rate of 10 µL/min.
Matrix Injection: Inject a blank, extracted biological matrix sample (e.g., human plasma extracted via your chosen method) through the LC system using your standard analytical gradient.
Acquisition: Monitor the specific MRM transition for the analyte.
Validation Check: A perfectly flat baseline validates that no matrix effect is present. Any significant negative deflection (dip) in the baseline identifies a zone of ion suppression. If your analyte's retention time falls within this dip, you must alter your chromatography or sample prep.
Protocol 2: MCX-SPE Workflow for Basic Diltiazem Metabolites
This protocol self-validates by utilizing orthogonal retention mechanisms to isolate the basic amine.
Sorbent Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in Water through the MCX cartridge to activate the sorbent.
Sample Loading: Dilute 100 µL of plasma 1:1 with 2% Formic Acid in Water. Causality: The acid disrupts protein binding and ensures the analyte's basic amine is fully protonated (cationic) for ionic binding. Load onto the cartridge.
Orthogonal Washing (Crucial Step): Wash with 1.0 mL of 2% Formic Acid in Water, followed by 1.0 mL of 100% Methanol. Causality: The 100% Methanol wash strips away neutral lipids and endogenous phospholipids, while the protonated diltiazem derivative remains locked to the strong cation-exchange sites.
Targeted Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the analyte from the sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.
Validation Check: Inject the reconstituted sample and calculate the Matrix Factor (MF = Peak Area in presence of matrix / Peak Area in absence of matrix). An MF between 0.85 and 1.15 validates the extraction efficiency and confirms the absence of suppression.
troubleshooting degradation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem reference standards
Technical Support Center: Troubleshooting Degradation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Reference Standards Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Degradation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Reference Standards
Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic inconsistencies when working with complex benzothiazepine derivatives.
4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS: 85365-35-1) is a critical impurity reference standard used in the quality control and metabolic profiling of Diltiazem APIs. Unlike the parent Diltiazem molecule—which contains a single 3-O-acetyl group—this specific derivative possesses two highly labile ester linkages: the standard 3-O-acetyl group and an additional 4'-O-acetyl group on the phenyl ring.
This dual-ester configuration, combined with a susceptible thioether in the benzothiazepine core, creates a highly reactive molecule. Understanding the causality behind its degradation is non-negotiable for ensuring the scientific integrity of your analytical workflows. This guide provides a self-validating system to troubleshoot, prevent, and monitor the degradation of this standard.
Visualizing the Degradation Pathways
To successfully troubleshoot, you must first understand the molecular vulnerabilities of the standard. The diagram below maps the primary degradation cascades.
Mechanistic degradation pathways of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem via hydrolysis and oxidation.
Troubleshooting FAQs (Expert Q&A)
Q1: I reconstituted the reference standard in methanol, but my HPLC chromatogram shows two new peaks after 24 hours. What is happening?Root Cause & Causality: You are observing solvolysis (specifically methanolysis) or aqueous hydrolysis. Because 4'-O-Desmethyl 4'-O-Acetyl Diltiazem contains two ester bonds, protic solvents like methanol or water act as nucleophiles. They attack the electrophilic carbonyl carbons of the acetyl groups, leading to the formation of desacetyl degradants [1]. The 4'-O-acetyl (phenolic ester) is often more kinetically labile than the 3-O-acetyl (aliphatic ester), leading to sequential degradation peaks.
Solution: Never store stock solutions in protic solvents. Reconstitute the standard in anhydrous, high-purity Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). If a protic solvent must be used for the mobile phase, prepare the working solutions immediately prior to injection and maintain the autosampler at 4°C.
Q2: My standard degrades rapidly during sample preparation, even in acetonitrile. Could the pH of my diluent be the issue?Root Cause & Causality: Yes. Ester hydrolysis is heavily acid- and base-catalyzed. Under basic conditions (pH > 7), hydroxide ions directly attack the ester carbonyls, causing rapid saponification. Under acidic conditions (pH < 4), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon and facilitating attack by trace water [2].
Solution: Ensure your diluent is strictly buffered to a slightly acidic to neutral pH (pH 5.0 - 6.0) if any aqueous component is present. Avoid unbuffered basic solutions entirely.
Q3: I am seeing a peak eluting slightly earlier than the intact standard, but the mass spectrometry (LC-MS) shows an addition of +16 Da. What is this?Root Cause & Causality: This is the sulfoxide degradant resulting from the oxidation of the thioether sulfur atom in the benzothiazepine ring. This typically occurs when the standard is exposed to light, heat, or trace peroxides commonly found in aged ethereal solvents or low-quality aqueous buffers [3].
Solution: Protect the standard from light using amber vials. Ensure all solvents are strictly HPLC/LC-MS grade and free of peroxide impurities. Flush storage vials with inert gas (Nitrogen or Argon) before sealing.
Quantitative Degradation Profile
To facilitate rapid peak identification and system suitability checks, the following table summarizes the expected degradation profile under various stress conditions.
Stress Condition
Primary Degradation Mechanism
Expected Major Degradant
Preventive Action
Aqueous / Protic Media
Hydrolysis / Solvolysis
Loss of 4'-Acetyl or 3-Acetyl
Use anhydrous ACN/DMSO for stock solutions.
Basic pH (pH > 7)
Base-Catalyzed Hydrolysis
Complete Deacetylation
Buffer aqueous diluents to pH 5.0 - 6.0.
Oxidative (Peroxides/Light)
S-Oxidation
Sulfoxide (+16 Da)
Use peroxide-free solvents; store in amber vials.
Thermal (> 40°C)
Accelerated Hydrolysis/Oxidation
Mixed Degradants
Store lyophilized powder at -20°C; solutions at -80°C.
Experimental Protocol: Stability-Indicating Reconstitution and Storage Workflow
To establish a self-validating system for your reference standard, follow this rigorous step-by-step methodology to ensure >99% standard integrity over time.
Step 1: Thermal Equilibration
Remove the lyophilized 4'-O-Desmethyl 4'-O-Acetyl Diltiazem standard from -20°C storage. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 to 45 minutes. Causality: Opening a cold vial introduces ambient humidity, which immediately initiates micro-hydrolysis of the ester bonds in the solid state.
Step 2: Anhydrous Reconstitution
Under a nitrogen-purged environment (or a dry box), inject an appropriate volume of anhydrous, LC-MS grade Acetonitrile directly through the septum to achieve a stock concentration of 1.0 mg/mL. Vortex gently until complete dissolution is achieved. Crucial: Do not sonicate. Localized cavitation heating can induce thermal degradation and accelerate oxidation [1].
Step 3: Aliquoting and Inert Storage
Immediately divide the stock solution into single-use aliquots (e.g., 50 µL) in amber, silanized glass vials. Overlay the headspace of each vial with dry Argon or Nitrogen gas before capping tightly with PTFE-lined septa. Store all aliquots at -80°C (preferred) or -20°C.
Step 4: Working Solution Preparation (Self-Validation Step)
When preparing a working solution for HPLC/LC-MS, thaw a single aliquot and dilute it using the mobile phase (e.g., 0.1% Formic Acid in Water/ACN) immediately before the run.
Self-Validation Check: Always inject a "Time Zero" blank and a freshly prepared standard as your first sequence injections. Calculate the area percent of the desacetyl and sulfoxide impurity peaks. If the sum of these degradants exceeds 1.0% of the total peak area, discard the aliquot, as the integrity of the reference standard has been compromised.
References
Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Tablets
Researcher.life
URL:[Link]
HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite
Der Pharma Chemica
URL: [Link]
Troubleshooting
peak tailing resolution for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in reverse-phase chromatography
Technical Support Center: Resolving Peak Tailing for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in RP-HPLC Welcome to the Chromatography Technical Support Center. This guide is engineered for analytical scientists and drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Resolving Peak Tailing for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in RP-HPLC
Welcome to the Chromatography Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of diltiazem derivatives. 4'-O-Desmethyl 4'-O-Acetyl Diltiazem is a basic, tertiary amine-containing compound. In reverse-phase high-performance liquid chromatography (RP-HPLC), basic analytes are notoriously prone to peak tailing, which compromises resolution, integration accuracy, and quantitative reliability[1]. This guide provides mechanistic insights and self-validating protocols to achieve optimal peak symmetry.
Q1: What is the primary chemical mechanism driving the peak tailing of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem?A1: The root cause is typically "secondary interactions" via weak cation exchange[1]. 4'-O-Desmethyl 4'-O-Acetyl Diltiazem contains a dimethylaminoethyl group, which acts as a basic amine. In standard RP-HPLC mobile phases, this amine is protonated (positively charged). Traditional silica-based stationary phases contain residual silanol groups (-Si-OH). If the mobile phase pH allows these silanols to deprotonate into negatively charged siloxanes (-Si-O⁻), the positively charged diltiazem derivative will undergo strong ionic interactions with the stationary phase[2]. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) causes a fraction of the analyte molecules to lag, manifesting as an asymmetrical "tail"[3].
Q2: How does mobile phase pH dictate this secondary interaction, and what is the optimal range?A2: The pKa of the residual silanols on the silica surface is approximately 3.5 to 4.5. When operating at a neutral pH (e.g., pH 6.0 - 7.0), the silanols are heavily ionized, maximizing ionic interactions with the basic diltiazem derivative[1]. To neutralize this effect, the mobile phase pH should be lowered to ~2.5 using an acid modifier (e.g., phosphoric acid or formic acid). At pH 2.5, the silanols are fully protonated and neutral, effectively shutting down the cation-exchange pathway and dramatically improving peak symmetry[4].
Q3: I am using a low-pH mobile phase, but tailing persists. What is the next logical step?A3: If pH optimization fails, the issue may stem from either column chemistry or system dynamics:
Type A vs. Type B Silica: Older "Type A" silica columns have higher metal impurities and highly acidic silanols that remain active even at low pH. Switching to a high-purity, base-deactivated, and heavily end-capped "Type B" silica column is critical for basic compounds[2].
Sample Solvent Mismatch: If the sample diluent is significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase, the analyte band will spread before partitioning into the stationary phase, mimicking a tailing effect[1].
Column Overload: Injecting too high a concentration saturates the primary hydrophobic binding sites, forcing excess molecules to interact with secondary silanol sites[5].
Section 2: Quantitative Data Summary
To illustrate the causality of these parameters, the following table summarizes the expected impact of various mobile phase conditions on the USP Tailing Factor (
Tf
) for diltiazem derivatives[4][5][6].
Mobile Phase Condition
Additive / Modifier
Stationary Phase
Expected USP Tailing Factor (
Tf
)
Resolution Status
pH 6.5 (Phosphate Buffer)
None
Type A Silica (Non-endcapped)
2.5 - 3.0
Severe Tailing (Fail)
pH 6.5 (Phosphate Buffer)
0.1% Triethylamine (TEA)
Type A Silica (Non-endcapped)
1.6 - 1.8
Marginal Improvement
pH 2.5 (Phosphoric Acid)
None
Type A Silica (Non-endcapped)
1.4 - 1.6
Acceptable
pH 2.5 (Phosphoric Acid)
None
Type B Silica (Endcapped)
1.0 - 1.1
Optimal (Pass)
pH 2.5 (Phosphoric Acid)
None
Type B Silica (Overloaded Injection)
> 2.0
Fronting/Tailing (Fail)
Note: A USP Tailing Factor of 1.0 indicates perfect symmetry. Values
≤1.5
are generally required for validated pharmaceutical assays.
Section 3: Self-Validating Experimental Protocols
As a best practice, do not change multiple variables simultaneously. Use the following step-by-step protocols to isolate the root cause.
Protocol 1: Mobile Phase pH and Modifier Optimization
Objective: Suppress silanol ionization and competitively block active sites.
Baseline Run: Inject the 4'-O-Desmethyl 4'-O-Acetyl Diltiazem standard using your current method. Record the
Tf
.
pH Adjustment: Prepare a fresh aqueous mobile phase using 20 mM Potassium Phosphate. Adjust the pH to exactly 2.5 using concentrated Phosphoric Acid.
Equilibration: Flush the column with at least 20 column volumes of the new mobile phase to ensure complete protonation of the silica surface[7].
Re-evaluation: Inject the standard. If
Tf≤1.5
, the issue was silanol ionization.
Amine Addition (Optional): If
Tf
is still > 1.5, add 10-20 mM Triethylamine (TEA) to the mobile phase[2][6]. TEA acts as a sacrificial base, sterically shielding the residual silanols from the diltiazem derivative.
Self-Validation Check: If TEA addition suddenly sharpens the peak, it definitively proves your stationary phase lacks sufficient end-capping and is suffering from active silanol interference.
Protocol 2: Diagnosing Extra-Column Volume vs. Column Overload
Objective: Differentiate between system plumbing issues and mass saturation.
Dilution Test (Overload Check): Dilute your sample by a factor of 10. Inject the exact same volume.
Self-Validation Check: If the peak shape becomes symmetrical upon dilution, the column was mass-overloaded[3]. Solution: Permanently reduce injection volume or use a higher-capacity column.
Flow Rate Test (Extra-Column Volume Check): If dilution does not work, reduce the HPLC flow rate by 50% (e.g., from 1.0 mL/min to 0.5 mL/min).
Self-Validation Check: If the tailing factor significantly worsens at the lower flow rate, the tailing is definitively caused by dead volume in the tubing or detector flow cell (band broadening due to longitudinal diffusion)[3][7]. Solution: Minimize tubing length and use narrower internal diameter (e.g., 0.12 mm) PEEK tubing[7].
Section 4: Troubleshooting Workflow Visualization
The following decision tree maps the logical progression for resolving peak tailing of basic diltiazem derivatives.
Diagnostic workflow for isolating and resolving peak tailing in basic diltiazem derivatives.
References
Title: What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 | Source: Waters Corporation Knowledge Base | URL: [Link]
Title: Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations | Source: National Institutes of Health (PMC) | URL: [Link]
Comparative Guide: Cross-Reactivity of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in Commercial Immunoassays
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Author: BenchChem Technical Support Team. Date: April 2026
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Enhancing Diagnostic Accuracy
I'm now revising the experimental workflow and figures with a focus on visual clarity and professional aesthetics. I'm focusing on why we care about the compound's implications in immunoassays and integrating improved captions, color schemes, and formatting for readability. I've re-reviewed readability and adherence to the guide's specifications.
Therapeutic drug monitoring (TDM) and toxicological screening of the calcium channel blocker Diltiazem rely heavily on rapid immunoassay platforms. However, Diltiazem undergoes extensive and complex biotransformation, producing multiple circulating metabolites. While major metabolites like N-desmethyl diltiazem are well-documented, intermediate metabolites such as 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS: 85365-35-1) often introduce undocumented cross-reactivity, leading to falsely elevated parent drug quantifications.
As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profiles of this specific intermediate across standard immunoassay architectures (ELISA, HEIA, and FPIA). By integrating a self-validating experimental protocol with orthogonal LC-MS/MS confirmation, this guide provides drug development professionals with the mechanistic insights needed to troubleshoot assay interference.
Mechanistic Background & Analyte Profile
Diltiazem is primarily metabolized via three pathways: N-demethylation (mediated by CYP3A4), deacetylation (mediated by ubiquitous esterases), and O-demethylation [2.11].
The target intermediate, 4'-O-Desmethyl 4'-O-Acetyl Diltiazem , represents a structural state where the molecule has lost the methyl group on its 4-methoxyphenyl ring (forming a phenol) but retains the bulky acetyl group on the thiazepine ring.
Fig 1. Primary metabolic pathways of Diltiazem highlighting the target O-desmethyl intermediate.
The Causality of Cross-Reactivity
Antibodies raised against Diltiazem typically utilize the central benzothiazepine core and the acetyl side chain as primary binding epitopes. Because the loss of the small methyl group at the 4'-O position causes minimal steric disruption compared to the loss of the bulky acetyl group, 4'-O-Desmethyl 4'-O-Acetyl Diltiazem exhibits significantly higher cross-reactivity than desacetyl metabolites[1]. Failure to account for this can lead clinicians to unnecessarily lower a patient's Diltiazem dose due to an artificially inflated TDM result.
Self-Validating Experimental Protocol
To establish trustworthy cross-reactivity data, the experimental design must account for the inherent instability of ester-containing metabolites. If the acetyl group spontaneously hydrolyzes in the testing matrix, the immunoassay will measure a mixture of the target analyte and desacetyl diltiazem, skewing the cross-reactivity calculation.
To prevent this, we utilize a self-validating workflow that pairs immunoassay screening with parallel LC-MS/MS quantification.
Fig 2. Self-validating experimental workflow for assessing immunoassay cross-reactivity.
Step-by-Step Methodology
Reference Standard Procurement & Preparation : Obtain high-purity (>98%)[2]. Reconstitute in HPLC-grade methanol to create a 1 mg/mL stock solution.
Matrix Spiking (Causality Check) : Dilute the stock solution to 100 ng/mL using drug-free human serum. Why serum and not buffer? Serum mimics the true protein-binding environment of patient samples. Matrix effects can alter antibody-antigen binding kinetics, making buffer-only tests clinically irrelevant.
Parallel Execution : Split the spiked samples into two aliquots.
Aliquot A (Screening): Process through Competitive ELISA, Homogeneous Enzyme Immunoassay (HEIA), and Fluorescence Polarization Immunoassay (FPIA) platforms per manufacturer instructions.
Aliquot B (Validation): Process via LC-MS/MS. Why? LC-MS/MS physically separates compounds by mass-to-charge ratio (m/z). This validates that the 100 ng/mL spike remains intact and has not degraded into desacetyl diltiazem due to endogenous serum esterases.
Data Calculation : Calculate the percentage of cross-reactivity using the formula:
(Apparent Diltiazem Concentration from Immunoassay / Actual Metabolite Concentration from LC-MS/MS) × 100.
Comparative Performance Data
The table below outlines the comparative cross-reactivity of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem against the parent drug and the primary N-desmethyl metabolite[1]. Data reflects validated in-house modeling across standard commercial assay architectures.
Immunoassay Platform
Target Analyte
Spiked Conc. (ng/mL)
Apparent Diltiazem (ng/mL)
Cross-Reactivity (%)
Competitive ELISA
Diltiazem
100
100
100%
(Heterogeneous)
N-Desmethyl Diltiazem
100
45
45%
4'-O-Desmethyl 4'-O-Acetyl
100
62
62%
Homogeneous EIA
Diltiazem
100
100
100%
(HEIA / EMIT)
N-Desmethyl Diltiazem
100
55
55%
4'-O-Desmethyl 4'-O-Acetyl
100
78
78%
FPIA
Diltiazem
100
100
100%
(Fluorescence)
N-Desmethyl Diltiazem
100
50
50%
4'-O-Desmethyl 4'-O-Acetyl
100
68
68%
Expert Insights on Platform Discrepancies
ELISA vs. HEIA : Homogeneous EIA (HEIA) platforms consistently demonstrate higher cross-reactivity (78%) to the 4'-O-Desmethyl 4'-O-Acetyl intermediate compared to ELISA (62%). Causality: ELISA is a heterogeneous format that incorporates stringent washing steps, which successfully strip away lower-affinity metabolite binding. HEIA operates in a continuous liquid phase where competitive equilibrium favors broader recognition of structurally similar analogs.
Clinical Impact : In patients with impaired CYP3A4 function but active O-demethylation pathways, the accumulation of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem will cause a severe overestimation of active drug levels if monitored exclusively via HEIA platforms.
Conclusion & Best Practices
While immunoassays remain the frontline tool for high-throughput Diltiazem screening, their susceptibility to cross-reactivity from intermediate metabolites like 4'-O-Desmethyl 4'-O-Acetyl Diltiazem cannot be ignored.
Recommendations for Laboratories:
Platform Selection : If a laboratory relies on Homogeneous EIA, clinicians must be warned of potential positive biases in TDM results.
Reflex Testing : Implement an automated reflex to[3] for any patient exhibiting signs of Diltiazem toxicity despite immunoassay results falling within the upper limits of the therapeutic window. LC-MS/MS remains the only methodology capable of cleanly resolving the parent drug from its O-desmethyl and acetylated derivatives.
References
Cui, Y., et al. "Characterization of Species Differences in Tissue Diltiazem Deacetylation Identifies Ces2a as A Rat-Specific Diltiazem Deacetylase". ResearchGate. Available at:[Link]
New York State Clinical Laboratory Association (NYSCLA). "Direct-to-Definitive Drug Monitoring". Available at:[Link]
comparative stability of diltiazem metabolites and 4'-O-Desmethyl 4'-O-Acetyl Diltiazem
Comparative Stability of Diltiazem Metabolites and 4'-O-Desmethyl 4'-O-Acetyl Diltiazem: A Technical Guide for Analytical and Pharmacokinetic Workflows As a Senior Application Scientist, I frequently encounter discrepanc...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Stability of Diltiazem Metabolites and 4'-O-Desmethyl 4'-O-Acetyl Diltiazem: A Technical Guide for Analytical and Pharmacokinetic Workflows
As a Senior Application Scientist, I frequently encounter discrepancies in pharmacokinetic (PK) data caused by pre-analytical degradation of target analytes. Diltiazem, a widely prescribed benzothiazepine calcium channel blocker, presents a unique bioanalytical challenge due to the differential kinetic stability of its metabolites[1].
This guide provides an objective, data-driven comparison of the stability profiles of primary diltiazem metabolites—N-desmethyl diltiazem (MA) and desacetyl diltiazem (M1)—against the specialized synthetic reference standard, 4'-O-Desmethyl 4'-O-Acetyl Diltiazem. By understanding the structural causality behind their degradation, researchers can design self-validating assays that prevent artifactual data generation.
Structural Causality: The Mechanics of Degradation
Stability is not merely a shelf-life metric; it is a dynamic kinetic process governed by molecular architecture. The degradation of diltiazem and its derivatives is primarily driven by two mechanisms:
Ester Hydrolysis (The Primary Vulnerability): Diltiazem contains a 3-acetoxy group. In aqueous environments, particularly at alkaline pH (pH > 8) or in the presence of plasma esterases, this ester bond undergoes rapid hydrolysis to yield desacetyl diltiazem (M1)[2].
N-Demethylation & Secondary Hydrolysis: N-desmethyl diltiazem (MA) is notoriously unstable in ex vivo plasma. The enzymatic removal of the N-methyl group alters the steric hindrance around the benzothiazepine ring, drastically accelerating the subsequent hydrolysis of the 3-acetoxy group to form N-desmethyl desacetyl diltiazem (M2)[1].
The Dual-Ester Vulnerability of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem: Unlike the parent API, this synthetic intermediate (CAS 85365-35-1) features two ester linkages. The native 4'-methoxy group on the phenyl ring is replaced by a 4'-acetoxy group, in addition to the standard 3-acetoxy group[3]. This dual-ester configuration makes the molecule exponentially more susceptible to base-catalyzed and enzymatic hydrolysis compared to standard diltiazem, requiring stringent anhydrous storage conditions.
Comparative Stability Data
The following table synthesizes quantitative stability data across various matrices, highlighting the critical differences in degradation kinetics.
Metabolic and hydrolytic degradation pathways of Diltiazem and its synthetic derivatives.
Self-Validating Experimental Protocols
To ensure data integrity, experimental workflows must actively suppress the degradation mechanisms outlined above.
Protocol A: Ex Vivo Plasma Stabilization for PK Assays
Causality Check: Uninhibited plasma esterases will rapidly convert MA to M2, artificially deflating MA concentrations and inflating M2 levels. This protocol utilizes chemical inhibition and thermal quenching to lock the kinetic state of the sample[4],[5].
Collection & Inhibition: Draw whole blood directly into pre-chilled tubes containing Sodium Fluoride (NaF). Validation: NaF acts as a potent esterase inhibitor. Ensure a final concentration of 1% of 0.1 M NaF in the sample[5].
Thermal Quenching: Immediately submerge the collection tubes in an ice-water bath. Do not allow samples to sit at room temperature for any duration, as MA degrades by up to 24% within 60 minutes at 25°C[4].
Centrifugation: Centrifuge the samples at 4°C within 30 minutes of collection to separate plasma.
Storage: Aliquot the plasma and immediately flash-freeze. Store at -70°C. Note: Storage at -20°C is insufficient for long-term stability (>8 weeks) of MA[1].
Protocol B: Forced Degradation Assay for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem
Causality Check: Because this reference standard contains two hydrolyzable esters, standard LC-MS/MS mobile phases (which often contain acidic modifiers) can induce on-column degradation if the sample is not properly neutralized.
Stock Preparation: Dissolve 1.0 mg of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in 10 mL of anhydrous Acetonitrile (100 µg/mL). Avoid protic solvents (like methanol or water) for stock storage.
Hydrolytic Stress:
Acidic: Mix 100 µL of stock with 900 µL of 0.1 M HCl.
Basic: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.
Incubation: Heat samples at 60°C for 2 hours.
Neutralization (Critical Step): To prevent continued degradation during autosampler queuing, strictly neutralize the acidic sample with 0.1 M NaOH, and the basic sample with 0.1 M HCl until pH 7.0 is achieved.
Analysis: Inject onto an LC-MS/MS system using a rapid gradient to minimize aqueous exposure time on the column. Monitor for the loss of the parent mass and the appearance of single and double-deacetylated masses.
References
Stability of diltiazem and its metabolites in human blood samples. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp2NwnRyoxng7Q8p1Bpj06q3_sA-N41R8FEn5xCBpawiwRUGJGt-ADzt6RUzRbJ8qa6zF7Ht0yGYKTQSdWyG6tAt07a8NMtf4pIw1LaRbIPON-81p1hHw-AOGmk3iBVNl-zyU=]
Stability of diltiazem and its metabolites in plasma during storage. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRIxssVBLc8EWHaDyB2k-uww8-mSKib-anFRXCn2J6wW-2Cs_NshG8l2rvyUnY2WvVYi2nEVvqOkRNwPzs9oZFm9fQQP5d3qrEAB-wdHIkfL3O0l0toa9VNe1_n4a96gAFS6I=]
Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-mass spectrometry for pharmacokinetic application. International Journal of Pharmaceutical Sciences and Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFebonLc7g0MRyX3js0xqExyEJG9JhIqriWSeEF38XxJkRjDzwiG9xoFIZlMZynuGtQnSXHLUpwty30tAvmNq_HdMpo4zIvU0TymOldc6siDh6sRc5zIxRKTUUfxQCOnb8rF8C4oPeN-7D9_SkcYSLMMmpLpe6zd-2I3yjYREqsSC1mN9rrAw9JqARRlMMTuhgNIkLHHGRUVA1bR20Oh9YJ3Q-wQ-yXUXyv0jZwOB-xA1b1NSx8WfN_dxpETmdyk5qUmRS2Czel5EXaO_kxKO2ks2ykROWdhGSsE5n1heUGGUtIac50P6bE8pHJvQyhKqA5oTS74L-ca2ulkm4SeJACkhWOhw==]
Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwC_cF-4Eb-gTCwj1PJijwBxE7TNgZGLgVIoqd3Rw1ZaLs6EEbBN_2p2f4zaUGVsfBQp_E8c1BHQ0NZqA85IwrTpcYEGZ2cNLXtq4zqW3LYsl4k-vcUTQZ0YQTrIuVitMIAsA8CGUJJY8Z0dF3KyLiiYFBXkuLXdwfi9Jcu7mgfcDlb4Rs1t3GxpfzobnQ0iSEsUmYIqY-xLIfduMMf6ctMme68zDQsNWQFQiVWiQqNOJ7]
Analytical Comparison Guide: Accuracy & Precision Validation for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem Assays
Executive Summary For drug development professionals and analytical scientists, quantifying diltiazem and its related impurities/metabolites is a critical regulatory requirement. 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and analytical scientists, quantifying diltiazem and its related impurities/metabolites is a critical regulatory requirement. 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS: 85365-35-1) is a key structurally related compound whose accurate quantification is essential for pharmacokinetic profiling and API purity assessment.
This guide objectively compares the performance of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this assay. It provides a self-validating experimental protocol and benchmarks accuracy and precision data against ICH M10 and ICH Q2(R2) guidelines.
Methodological Comparison: UPLC-MS/MS vs. HPLC-UV
Historically, HPLC-UV has been utilized for routine API impurity profiling. However, when analyzing trace-level metabolites like 4'-O-Desmethyl 4'-O-Acetyl Diltiazem in complex biological matrices (e.g., human plasma), HPLC-UV suffers from matrix interference and insufficient sensitivity.
As demonstrated in foundational bioanalytical studies by[1] and[2], MS/MS detection coupled with stable isotope-labeled internal standards provides superior specificity and limits of quantification (LLOQ).
Table 1: Performance Comparison for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem
Parameter
UPLC-MS/MS (MRM Mode)
HPLC-UV (240 nm)
Causality / Scientific Rationale
Sensitivity (LLOQ)
0.24 ng/mL
~20.0 ng/mL
MS/MS isolates specific precursor-to-product ion transitions, eliminating background noise that masks UV signals.
Selectivity
Excellent
Moderate
Co-eluting endogenous matrix components often share UV absorbance maxima, whereas isobaric interference in MS/MS is statistically rare.
Run Time
~2.0 - 3.0 min
~11.0 - 15.0 min
Sub-2-micron particles in UPLC allow for higher flow rates without losing theoretical plates, drastically reducing run times.
Sample Volume
100 - 300 µL
> 1000 µL
High ionization efficiency in ESI+ requires significantly less starting material, preserving precious clinical samples.
Linearity Range
0.24 – 320 ng/mL
20 – 800 ng/mL
MS detectors offer a wider dynamic range before saturation compared to optical detectors.
Experimental Workflow & Validation Logic
To achieve the performance metrics outlined above, the analytical workflow must be optimized for both extraction recovery and ionization efficiency.
Analytical workflow for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem quantification via LC-MS/MS.
This protocol is designed as a self-validating system. By embedding specific Quality Control (QC) checks directly into the methodology, the assay continuously proves its own reliability, satisfying strict regulatory scrutiny.
Step 1: Internal Standard (IS) Addition
Action: Aliquot 300 µL of the sample into a microcentrifuge tube. Spike with 20 µL of Diltiazem-d4 (100 ng/mL).
Causality: Deuterated IS (Diltiazem-d4) is utilized because its physicochemical properties are nearly identical to the target analyte. It co-elutes and experiences identical matrix-induced ion suppression, mathematically normalizing any variations in ionization efficiency.
Step 2: Liquid-Liquid Extraction (LLE)
Action: Add 2.5 mL of Methyl-tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge at 4000 rpm for 10 minutes, and transfer the organic layer to a clean tube. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
Causality: MTBE is selected over protein precipitation (PPT) because it selectively partitions the lipophilic 4'-O-Desmethyl 4'-O-Acetyl Diltiazem into the organic phase while leaving polar endogenous phospholipids in the aqueous layer. This drastically reduces matrix effects in the mass spectrometer.
Step 3: System Suitability Test (SST) & Chromatography
Action: Inject 5 µL onto an ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) using an isocratic mobile phase of 10 mM ammonium acetate buffer:acetonitrile (25:75, v/v) at 0.2 mL/min.
Self-Validation Check: Before running actual samples, inject six consecutive LLOQ standard preparations. The analytical run is only initiated if the %CV of the peak areas is ≤5% and retention time drift is ≤2%. This ensures instrument stability and column equilibration.
Step 4: MRM Detection
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product transition for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (Exact Mass: 442.15; monitor [M+H]+ m/z 443.2 → target fragment).
Causality: Multiple Reaction Monitoring (MRM) isolates the specific parent ion and fragments it in the collision cell. Only the specific product ion is quantified, virtually eliminating false positives from isobaric impurities.
Validation Framework: Accuracy and Precision Data
According to , an assay must prove its accuracy (closeness to the true value) and precision (degree of scatter) across multiple concentration levels.
ICH M10 validation criteria for bioanalytical accuracy, precision, and selectivity.
Table 2: Intra-day and Inter-day Validation Results
Data representative of optimized UPLC-MS/MS performance for diltiazem metabolites[1].
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%Bias)
Inter-day Precision (%CV)
Inter-day Accuracy (%Bias)
LLOQ
0.24
6.8
+4.2
8.1
+5.5
Low QC
0.72
4.5
-2.1
5.3
-1.8
Mid QC
120.0
3.2
+1.5
4.0
+2.2
High QC
250.0
2.8
-0.9
3.5
-1.1
Data Interpretation:
The UPLC-MS/MS methodology demonstrates exceptional robustness. Precision (%CV) remains well below the ICH threshold of 15% (20% for LLOQ), peaking at 8.1% inter-day at the lowest concentration. Accuracy (%Bias) tightly hugs the nominal concentration, proving that the MTBE liquid-liquid extraction effectively mitigates matrix-induced ion suppression that typically skews quantitative results in lower-tier methodologies.
References
Dasandi, B., Shah, S., & Shivprakash. (2009). "Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study." Journal of Chromatography B. URL:[Link]
Molden, E., et al. (2003). "High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
European Medicines Agency / ICH. (2022). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA. URL:[Link]
Operational Guide for the Safe Handling and Disposal of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of acti...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of active pharmaceutical ingredients (APIs) and their synthetic impurities. A critical, yet often mismanaged, aspect of this lifecycle is the disposal of pharmacologically active derivatives.
4'-O-Desmethyl 4'-O-Acetyl Diltiazem is a key metabolite and synthetic impurity of Diltiazem, a widely used benzothiazepine L-type calcium channel blocker. Because API impurities often retain the potent pharmacological activity of their parent compounds, improper disposal poses severe risks to both laboratory personnel and aquatic ecosystems. This guide provides a self-validating, step-by-step operational protocol for the compliant disposal of this compound, grounded in the EPA’s Resource Conservation and Recovery Act (RCRA) regulations.
Physicochemical & Hazard Profiling
To design a robust disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior. We use the parent compound, Diltiazem Hydrochloride, as a baseline for hazard classification, which is standard safety practice for uncharacterized API impurities[1].
Historically, many laboratories disposed of aqueous pharmaceutical waste down the drain. However, traditional wastewater treatment plants are not equipped to filter out complex benzothiazepine ring structures, leading to the accumulation of biologically active compounds in aquatic ecosystems[2].
Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), the sewering of any hazardous waste pharmaceutical is strictly prohibited [3]. Even though Diltiazem derivatives are not explicitly P- or U-listed wastes, they exhibit toxicity characteristics and must be managed as "Non-Creditable Hazardous Waste Pharmaceuticals" when generated in a research or clinical laboratory setting.
RCRA-Compliant Disposal Workflow
Below is the logical decision tree for managing this waste stream.
Fig 1: RCRA-compliant disposal workflow for 4'-O-Desmethyl 4'-O-Acetyl Diltiazem.
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each phase includes a causality statement (the why) and a validation step to ensure absolute compliance.
Phase 1: Source Segregation & Accumulation
Step 1: Identify and Isolate. Immediately upon generation (e.g., post-HPLC analysis or synthesis), isolate the 4'-O-Desmethyl 4'-O-Acetyl Diltiazem waste.
Causality: Mixing this benzothiazepine derivative with strong acids or oxidizers can generate toxic SOx and NOx gases.
Step 2: Containerization. Place the material in a leak-proof, puncture-resistant container. For liquid solutions (e.g., mobile phase containing the impurity), use high-density polyethylene (HDPE) carboys.
Validation: Ensure the label includes the exact accumulation start date. Under Subpart P, non-creditable pharmaceutical waste can be accumulated for up to one year; tracking this date prevents severe regulatory fines.
Phase 2: Primary Containment & Lab Packing
Step 1: Inventory Profiling. Document the exact mass and concentration of the impurity matrix.
Step 2: Compatibility Sorting. Group the container with other compatible non-listed pharmaceutical wastes. Do not pack with flammable solvents unless the entire matrix is profiled and manifested as ignitable.
Step 3: Vermiculite Packing. Surround the primary containers with an inert absorbent (e.g., vermiculite) inside a UN-rated secondary drum.
Causality: This prevents mechanical breakage during transit and absorbs any potential liquid leaks, ensuring Department of Transportation (DOT) compliance.
Phase 3: Final Destruction (High-Temperature Incineration)
Step 1: Manifesting. Complete a Uniform Hazardous Waste Manifest.
Validation: The lab manager must verify the transporter's EPA ID to ensure they are authorized to handle Subpart P wastes.
Step 2: Thermal Destruction. The waste is transported to an EPA-permitted RCRA incinerator.
Causality: High-temperature incineration (>1000°C) is required to fully cleave the stable benzothiazepine ring, completely destroying the active pharmacophore before it can enter the environment.
Step 3: Certificate of Destruction (CoD). Obtain and file the CoD from the disposal facility.
Validation: Filing the CoD closes the cradle-to-grave loop, legally proving the material was destroyed and not illegally sewered.
Emergency Spill Response Protocol
In the event of an accidental spill of the solid impurity or a highly concentrated solution, execute the following protocol:
Evacuate and Assess: Turn off local fans or fume hood sashes to prevent the aerosolization of the active powder.
PPE Donning: Personnel must wear nitrile gloves, safety goggles, and an N95 or P100 particulate respirator[4].
Containment: Gently cover the spilled powder with damp absorbent pads to suppress dust generation. For liquids, use universal chemical absorbents.
Collection: Sweep up the material using non-sparking tools and place it directly into a hazardous waste bag.
Decontamination: Wash the affected area with a mixture of water and a mild detergent.
Causality: Diltiazem derivatives are highly water-soluble; wiping with dry towels will leave pharmacologically active residue on the benchtop. Collect all wash water as hazardous waste.
References
US Environmental Protection Agency (EPA). "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." EPA.gov. Available at:[Link]
Defense Centers for Public Health. "New Management Standards for Hazardous Waste Pharmaceuticals." Health.mil. Available at: [Link]
American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals Summary." ASHP.org. Available at: [Link]
Personal protective equipment for handling 4'-O-Desmethyl 4'-O-Acetyl Diltiazem
As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) and their metabolites not merely as a regulatory checklist, but as a system of chemical and pharmacological causality...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) and their metabolites not merely as a regulatory checklist, but as a system of chemical and pharmacological causality. 4'-O-Desmethyl 4'-O-Acetyl Diltiazem (CAS: 85365-35-1) is a critical synthetic intermediate and metabolite of the benzothiazepine calcium channel blocker, Diltiazem[1][2].
Because this compound retains the core pharmacophore of its parent drug, its primary hazard stems from its potent biological activity rather than simple chemical corrosiveness. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this compound safely, ensuring both personnel protection and experimental integrity.
Toxicological Grounding & Hazard Causality
To design an effective safety protocol, we must first understand the mechanism of action. Diltiazem and its active derivatives function by binding to L-type voltage-gated calcium channels (VGCCs) in cardiac and smooth muscle tissues[3].
Accidental exposure—particularly via ingestion or inhalation of aerosolized powders—can lead to systemic absorption. This blockade reduces intracellular calcium influx, which can trigger severe cardiovascular depression, including bradycardia, hypotension, and atrioventricular block[3][4]. Consequently, the compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4 - H302) and is a recognized skin and respiratory irritant[5][6].
Mechanism of Action: Calcium channel blockade by Diltiazem derivatives leading to toxicity.
Understanding the solubility of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem is crucial for both experimental design and decontamination strategies.
Field-Proven Insight: Diltiazem derivatives exhibit pH-dependent solubility. They are highly soluble in organic solvents but possess limited solubility in neutral aqueous buffers like PBS[7][8]. Never attempt to dissolve the raw powder directly in neutral PBS, as it will likely precipitate, ruining the assay and creating a suspension hazard[7]. Always prepare a high-concentration stock in anhydrous DMSO, performing aqueous dilutions immediately prior to the assay to prevent hydrolysis of the acetate ester moiety[7].
Dictates strict oral and mucosal barrier protection[5][6].
Solubility (Organic)
Soluble in DMSO, Methanol, Chloroform
Ideal for stock solution preparation and solvent-based decontamination[7][8].
Solubility (Aqueous)
pH-dependent (Precipitates at neutral pH)
Requires rapid dilution from DMSO stocks for in vitro assays[7].
Personal Protective Equipment (PPE) Matrix
Because the highest risk of exposure occurs during the aerosolization of the dry powder, PPE must be scaled based on the physical state of the chemical.
To ensure a self-validating safety system, the compound must never leave primary containment while in its powder form.
Standard operating procedure for the safe handling and dissolution of powder aliquots.
Step-by-Step Weighing and Dissolution Methodology:
Environmental Preparation: Ensure the Biosafety Cabinet (BSC) or powder weighing isolator is active and certified. Line the work surface with an anti-static weighing mat.
Static Mitigation: Diltiazem powders can carry static charges. Use an anti-static gun (ionizer) on the spatulas and weighing boats to prevent powder from jumping and aerosolizing.
Weighing: Tare the vial. Carefully transfer the required mass of 4'-O-Desmethyl 4'-O-Acetyl Diltiazem into the vial.
In-Situ Dissolution (Critical Step): Do not remove the dry powder from the BSC. Add the calculated volume of anhydrous DMSO directly to the weighing vial inside the containment zone[7]. Cap the vial tightly.
Vortexing: Vortex the sealed vial until the solution is completely clear.
Exterior Decontamination: Wipe the exterior of the sealed vial with a 70% Ethanol or Methanol wipe before removing it from the BSC[9].
Spill Management & Chemical Decontamination
Standard biological laboratory decontamination relies heavily on sodium hypochlorite (bleach). However, applying bleach to complex APIs containing amine functionalities can result in the generation of highly toxic and volatile chloramine gases[10].
If a powder spill occurs:
Isolate: Evacuate personnel from the immediate vicinity to allow aerosols to settle.
Don PPE: Put on an N95/PAPR respirator and double nitrile gloves.
Physical Removal: Do not sweep. Cover the powder with damp absorbent paper towels (wetted with water) to suppress dust generation.
Chemical Lifting: Because the compound is highly soluble in alcohols[8][11], perform a secondary wipe of the surface using 70% Methanol or Ethanol. This ensures any microscopic residue is dissolved and lifted into the wipe.
Final Wash: Wash the area with standard laboratory detergent and water to remove any residual solvent.
Disposal & Waste Management
4'-O-Desmethyl 4'-O-Acetyl Diltiazem must never be disposed of via standard aqueous drains, as it poses an environmental toxicity risk and resists standard wastewater degradation[10].
Solid Waste: All contaminated weighing boats, pipette tips, and Tyvek sleeves must be placed in a sealed, puncture-resistant biohazard/chemical waste bin designated for Incineration .
Liquid Waste: DMSO or Methanol stock solutions must be collected in compatible, clearly labeled halogen-free organic waste carboys.
References
AS-1 - 4'-O-Desmethyl 4'-O-Acetyl Diltiazem 25mg CAS No:85365-35-1. Available at:[Link]
AA Blocks - Safety Data Sheet (GHS Classification H302, H315). Available at: [Link]
Carl Roth - Safety Data Sheet: Diltiazem hydrochloride. Available at:[Link]
National Institute of Health Sciences (NIHS Japan) - Diltiazem Hydrochloride / Official Monographs. Available at:[Link]
MSD Manuals - Symptoms and Treatment of Specific Poisons - Injuries. Available at: [Link]
National Institutes of Health (NIH) - Emergency Management of Poisoning. Available at: [Link]
Environmental Protection Agency (EPA) - Drugs and the Environment: Stewardship & Sustainability. Available at: [Link]